1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride is a compound belonging to the triazolopyridine family, characterized by its unique structural framework which includes a triazole ring fused with a pyrimidine moiety. This compound is noted for its potential biological activities and applications in scientific research.
The compound is cataloged under the chemical identifier 1956377-48-2 and can be sourced from various chemical suppliers. It is also documented in databases such as PubChem, which provides detailed chemical information and properties.
This compound falls under the category of heterocyclic compounds, specifically classified as a triazolopyridine derivative. Its structure features a five-membered triazole ring and a pyrimidine ring, which are significant in medicinal chemistry for their diverse biological activities.
The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride can be achieved through several methods, including:
The synthesis typically involves the use of solvents such as ethanol and dimethylformamide. Reaction conditions may include refluxing or microwave irradiation to enhance yields and reduce reaction times. Analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to monitor progress and confirm the structure of the synthesized compounds .
The molecular structure of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride is defined by its core triazole-pyrimidine framework. The compound's IUPAC name reflects its complex structure:
Key structural data includes:
Crystallographic studies indicate that similar compounds crystallize in specific space groups, providing insights into their solid-state properties.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are often monitored using techniques like thin-layer chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity .
The mechanism of action for 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride involves interactions with specific biological targets:
This compound has been identified as an inhibitor of Janus kinase 1 and Janus kinase 2 (JAK1 and JAK2), which play crucial roles in signaling pathways related to cell growth and differentiation.
By inhibiting these kinases, the compound disrupts the JAK-STAT signaling pathway, leading to altered cellular responses such as reduced proliferation and differentiation in certain cell types .
The biological effects can vary depending on the concentration and specific cellular context but generally include potential anti-proliferative effects on cancer cells.
The physical properties of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride include:
Key chemical properties include:
Data regarding these properties are essential for understanding handling requirements and potential applications in research settings .
The primary applications of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride are found in medicinal chemistry and pharmacological research. Its inhibitory effects on JAK kinases make it a candidate for developing therapies targeting inflammatory diseases and certain cancers. Additionally, it serves as a valuable tool for studying biochemical pathways involving JAK signaling.
Triazolopyrimidine core assembly predominantly leverages cyclocondensation between C,N-binucleophiles and carbonyl-containing synthons. A highly efficient three-component reaction combines 5-amino-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate under acidic catalysis (e.g., p-toluenesulfonic acid/ethanol/reflux), yielding multisubstituted [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylates (e.g., 4a–n) in 75–85% yields [6]. This method demonstrates exceptional functional group tolerance, accommodating electron-donating (–CH₃, –OCH₃) and electron-withdrawing (–Cl, –NO₂) substituents without yield compromise. The mechanism proceeds via Knoevenagel condensation followed by Michael addition and dehydrative cyclization, with regioselectivity confirmed by 2D NMR [6]. Alternative routes employ 2-hydrazinylpyrimidines cyclized with orthoesters, acyl chlorides, or CS₂, though harsh conditions limit applicability [4].
Table 1: Cyclocondensation Approaches for Triazolopyrimidines
Starting Materials | Conditions | Product Scaffold | Yield (%) | Key Advantage |
---|---|---|---|---|
5-Amino-1,2,4-triazole + Aldehyde + β-Ketoester | APTS (10 mol%), EtOH, reflux | Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | 75–85% | Broad substrate scope |
2-Hydrazinylpyrimidine + Triethyl orthoformate | AcOH, Δ, 12 h | 3-Unsubstituted [1,2,4]triazolo[4,3-a]pyrimidine | 60–70% | Simple workup |
3,4-Dihydropyrimidine-2(1H)-thione + Hydrazonoyl halide | K₂CO₃, DMF, 80°C | 5,7-Disubstituted [1,2,4]triazolo[4,3-a]pyrimidine | 50–65% | Access to fused systems |
Triazole ring annulation employs dipolar cycloadditions between azides and alkynes. While less common for triazolopyrimidines than imidazoles, chloroethynylphosphonates undergo regioselective 5-exo-dig cyclization with 2-hydrazinylpyridines in acetonitrile/K₂CO₃ (rt, 4 h) to yield phosphonylated [1,2,4]triazolo[4,3-a]pyridines (>90% yield) [1]. Oxidative variants utilize electrochemical desulfurization: 2-hydrazinopyridines react with isothiocyanates under metal-free anodic conditions, enabling C–N and N–S bond formation for 3-amino-triazolopyridines [2]. Iodine-mediated oxidative cyclizations in aqueous media offer scalable alternatives, forming N–S bonds for thiadiazole-fused systems [2].
Palladium catalysis enables late-stage diversification of preformed triazolopyrimidine cores. Key examples include:
Ethylamine installation typically employs SN₂ reactions on halogenated intermediates. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine reacts with potassium phthalimide in DMF (60°C, 6 h), followed by hydrazinolysis to liberate the primary amine (e.g., 2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine, CAS: 1193387-69-7) [7]. Alternatively, reductive amination of aldehyde precursors (e.g., 3-formyl-triazolopyrimidine) with ammonium acetate/NaBH₃CN in MeOH provides direct access to primary amines [3]. Azide reduction offers a third route: 3-(azidomethyl) intermediates undergo Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (H₂/Pd-C) to yield ethylamine derivatives [3].
Hydrochloride salt formation ensures stability and enhanced water solubility. Amine free bases are dissolved in anhydrous ethyl acetate or diethyl ether, treated with 2–3 equivalents of HCl gas or 4M HCl/dioxane at 0°C [8]. Crystallization requires strict control:
Table 2: Hydrochloride Salt Crystallization Optimization
Free Base Solvent | Acid Source | Antisolvent | Crystallization Temp | Purity (%) | Crystal Form |
---|---|---|---|---|---|
Ethanol | HCl (g) | Diethyl ether | 0°C → −20°C (slow) | >99% | Needles |
IPA | 4M HCl/Dioxane | MTBE | rt → 4°C (gradient) | 98% | Plates |
Acetonitrile | HCl (conc. aq.) | Toluene | Reflux → rt | 95% | Microcrystalline |
Solvent-free cyclocondensations of aminotriazoles, aldehydes, and β-dicarbonyls on montmorillonite K10 clay (120°C, 30 min) achieve 80–90% yields, eliminating purification [6]. Microwave irradiation drastically accelerates reactions:
Racemic ethylamine derivatives undergo enantiomeric resolution via lipase-catalyzed transesterification. Candida antarctica Lipase B (CAL-B) selectively acylates (R)-isomers with vinyl acetate in toluene (40°C, 24 h), yielding (R)-amides and leaving (S)-amines (ee >98%) [8]. Dynamic kinetic resolution combines racemases (e.g., α-amino-ε-caprolactam racemase) with hydrolases to achieve 90% theoretical yield of enantiopure amines [3]. Immobilized enzymes on silica or chitosan enable 5–10 reuse cycles without activity loss [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7